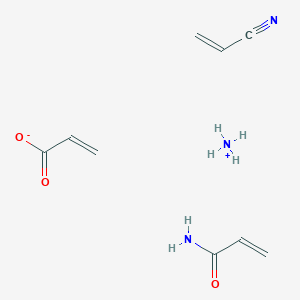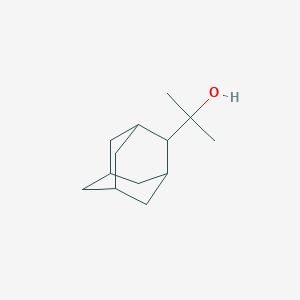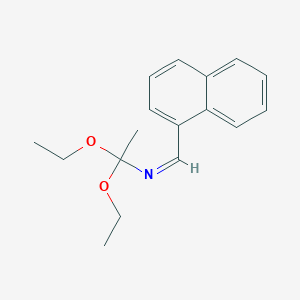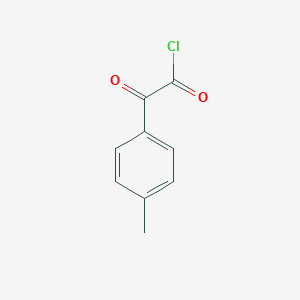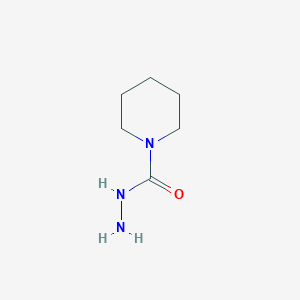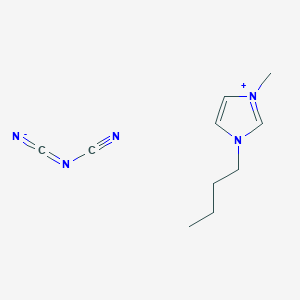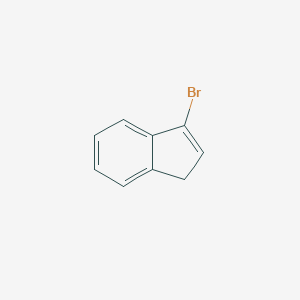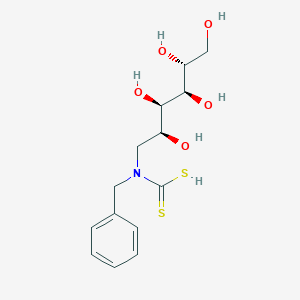
N-Benzylglucamine dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylglucamine dithiocarbamate (NBDC) is a compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that has been synthesized using various methods. NBDC has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research.
作用機序
The mechanism of action of N-Benzylglucamine dithiocarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-Benzylglucamine dithiocarbamate has been found to inhibit the activity of metalloproteases, which are enzymes that play a role in tissue remodeling and inflammation. It has also been found to inhibit the activity of NF-kB, a protein that plays a role in inflammation and immune response.
生化学的および生理学的効果
N-Benzylglucamine dithiocarbamate has been found to have numerous biochemical and physiological effects on living organisms. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. N-Benzylglucamine dithiocarbamate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-Benzylglucamine dithiocarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.
実験室実験の利点と制限
One of the main advantages of N-Benzylglucamine dithiocarbamate is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to its use. N-Benzylglucamine dithiocarbamate can be toxic at high concentrations, and it can also interfere with other biochemical pathways in the body. Additionally, the synthesis of N-Benzylglucamine dithiocarbamate can be challenging, which can limit its availability for research.
将来の方向性
There are numerous future directions for research involving N-Benzylglucamine dithiocarbamate. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of N-Benzylglucamine dithiocarbamate as a potential treatment for various diseases, including cancer and inflammation. Further studies could also be conducted to better understand the mechanism of action of N-Benzylglucamine dithiocarbamate and its effects on living organisms.
Conclusion:
In conclusion, N-Benzylglucamine dithiocarbamate is a compound that has been widely used in scientific research due to its unique properties. It has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research. While there are limitations to its use, there are also numerous future directions for research involving N-Benzylglucamine dithiocarbamate.
合成法
N-Benzylglucamine dithiocarbamate can be synthesized using various methods, including the reaction between benzylamine and carbon disulfide, followed by the reaction with glucamine. The reaction is typically carried out in an alkaline solution, and the resulting product is purified through recrystallization.
科学的研究の応用
N-Benzylglucamine dithiocarbamate has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. N-Benzylglucamine dithiocarbamate has also been used as a chelating agent for heavy metals in environmental studies.
特性
CAS番号 |
110771-92-1 |
|---|---|
製品名 |
N-Benzylglucamine dithiocarbamate |
分子式 |
C14H21NO5S2 |
分子量 |
347.5 g/mol |
IUPAC名 |
benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1 |
InChIキー |
SCJXRYDTCFHSQX-UMSGYPCISA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
正規SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
関連するCAS |
102996-80-5 (hydrochloride salt) |
同義語 |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



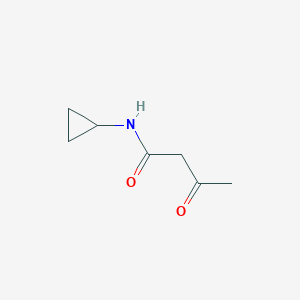
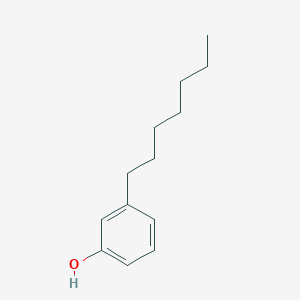
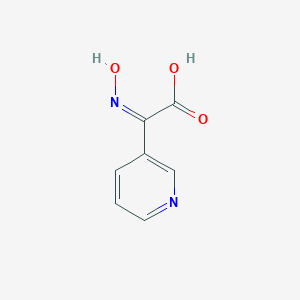
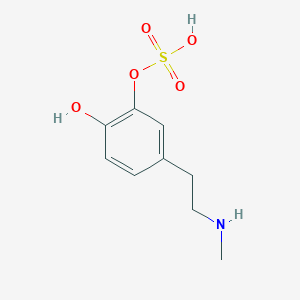
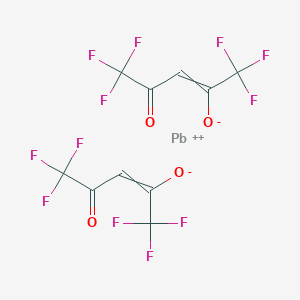
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

